molecular formula C18H18ClN5O3S B2891045 N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223800-48-3

N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2891045
CAS RN: 1223800-48-3
M. Wt: 419.88
InChI Key: UJMWZTMVFKPRMA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Evaluation : A series of compounds, including thiazolo[4,5-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial activities. Some compounds exhibited promising activity against C. albicans, E. coli, and P. aeruginosa, although all were inactive against S. aureus (Habib et al., 2007).

  • Cephalosporins with Antimicrobial Activity : Research into 7β-[[2-(phenyl)thiazol-4-yl]acetamido]cephalosporins and their derivatives has shown selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococci, highlighting the potential of thiazolyl acetamide structures in antibiotic development (Lin et al., 1995).

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : Utilizing N-aryl-2-chloroacetamides as electrophilic building blocks, researchers have developed a synthetic route to produce thiazolo[3,2-a]pyrimidinones, demonstrating a methodology for constructing complex molecules with potential therapeutic applications (Janardhan et al., 2014).

Biological Activity and Potential Therapeutic Applications

  • Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Novel derivatives of pyrimidine-triazole have been synthesized, showing antimicrobial activity against various bacterial and fungal strains, indicating the chemical versatility and potential utility of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

  • Cytotoxic Activity of Sulfonamide Derivatives : Sulfonamide derivatives, including those with morpholinophenyl moieties, have been evaluated for their cytotoxic activities against cancer cell lines, with some compounds demonstrating significant potential as antitumor agents (Ghorab et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-11-2-3-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMWZTMVFKPRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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